molecular formula C10H12O3 B13188046 Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate

Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate

Cat. No.: B13188046
M. Wt: 180.20 g/mol
InChI Key: SNJNEUHQLIWUBJ-UHFFFAOYSA-N
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Description

Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate is a bicyclic organic compound featuring a 7-oxabicyclo[2.2.1]heptane core fused with a propargyl ester moiety. The molecule combines the rigidity of the norbornane-derived bicyclic system with the reactivity of a terminal alkyne and ester group.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-ynoate

InChI

InChI=1S/C10H12O3/c1-12-10(11)5-2-7-6-8-3-4-9(7)13-8/h7-9H,3-4,6H2,1H3

InChI Key

SNJNEUHQLIWUBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CC2CCC1O2

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as the Key Step

The predominant synthetic route to compounds structurally related to this compound involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. This reaction forms the bicyclic oxabicyclo[2.2.1]heptane framework efficiently and with high regioselectivity.

  • Mechanistic Insight : The diene 2-methylfuran reacts with the dienophile methyl 3-bromopropiolate under controlled conditions to yield a bicyclic intermediate with the oxygen bridge characteristic of the 7-oxabicyclo[2.2.1]heptane system.
  • Reaction Conditions : Typically conducted at moderate temperatures to favor the endo product, which is kinetically preferred.
  • Outcome : The reaction yields a methyl ester-substituted bicyclic compound with the propargylic functionality intact for further transformations.

Ketal Hydrolysis to Obtain the Target Ester

Following the Diels-Alder reaction, the intermediate often contains a ketal or protected ketone group, which requires hydrolysis to yield the desired ketone or ester functionality.

  • Hydrolysis Method : Treatment with hydrochloric acid (HCl) has been demonstrated to be a simple yet highly efficient method for ketal hydrolysis in this system.
  • Advantages : HCl-mediated hydrolysis is more effective than other, more elaborate methods, providing cleaner conversion and higher yields.
  • Outcome : This step converts the protected intermediate into the final this compound with the bicyclic structure and ester group intact.

Enantiomeric Purification and Resolution

For applications requiring enantiomerically pure compounds, resolution techniques have been applied to related bicyclic ketones and esters.

  • Method : Esterification of racemic bicyclic alcohols with optically pure mandelic acid followed by preparative high-performance liquid chromatography (HPLC) separation of diastereomeric esters.
  • Subsequent Steps : Saponification and oxidation yield optically pure enantiomers of the bicyclic ketone, which can be further converted to the target ester.
  • Yield and Purity : Overall yields around 70% with confirmed absolute configurations, enabling chiral synthesis applications.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Outcome/Yield Notes
Diels-Alder Reaction 2-Methylfuran + Methyl 3-bromopropiolate; moderate temperature High regioselectivity; bicyclic intermediate Forms 7-oxabicyclo[2.2.1]heptane core
Ketal Hydrolysis Hydrochloric acid (HCl) Efficient hydrolysis; high yield Superior to other hydrolysis methods
Enantiomeric Resolution Esterification with (S)-(+)-mandelic acid + Preparative HPLC ~70% overall yield Provides optically pure enantiomers

Research Findings and Literature Analysis

  • Regioselectivity and Efficiency : The Diels-Alder approach is widely recognized for its regioselectivity and efficiency in constructing the oxabicyclic framework, as detailed in a 2005 publication describing the synthesis of related methyl esters.
  • Hydrolysis Optimization : Hydrochloric acid hydrolysis is favored over other methods due to its simplicity and effectiveness in removing ketal protections without side reactions.
  • Chiral Synthesis Applications : The preparation of enantiomerically pure bicyclic ketones and esters through mandelic acid esterification and chromatographic separation has been documented, highlighting the compound's utility as a chiral building block in terpenoid synthesis.
  • Molecular Structure Confirmation : PubChem and other chemical databases provide computationally derived descriptors and confirm the molecular formula (C9H12O3) consistent with the target compound's structure.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclic Core Modifications

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate ()
  • Structure : Lacks the oxygen atom in the bicyclic system (7-oxa substitution).
  • Molecular Weight : 178.23 g/mol vs. ~194.23 g/mol (estimated for the 7-oxa analog).
  • Impact : The absence of the oxygen atom reduces polarity and may alter solubility and hydrogen-bonding capacity .
4-[2-(7-Oxabicyclo[4.1.0]heptan-4-yl)propan-2-yl]-7-oxabicyclo[4.1.0]heptane ()
  • Structure : Features a 7-oxabicyclo[4.1.0]heptane core (two epoxide rings) instead of [2.2.1].
  • Properties : Higher molecular weight (236.35 g/mol) and increased ring strain due to the smaller cyclohexane-derived system. The epoxide groups enhance reactivity toward nucleophiles .

Functional Group Variations

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate ()
  • Structure: Propanoate ester (single bond) vs. propargyl ester (triple bond).
  • Reactivity : The absence of a triple bond eliminates alkyne-specific reactions (e.g., cycloadditions). The longer alkyl chain (ethyl vs. methyl) increases hydrophobicity .
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid ()
  • Structure : Carboxylic acid substituent instead of an ester.
  • The acidic proton enables coordination chemistry or pH-dependent solubility .
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid ()
  • Structure : Dual ester and carboxylic acid groups.
  • Functionality : Combines ester stability with carboxylic acid reactivity, enabling bifunctional applications in polymer synthesis or drug conjugation .

Substituent Position and Stereochemistry

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine ()
  • Structure : Ethyl and amine substituents on the bicyclic core.
  • Impact : The amine group introduces basicity, enabling protonation and ionic interactions. The ethyl group increases steric bulk compared to the propargyl ester in the target compound .

Research Implications and Gaps

  • Reactivity Studies : The propargyl ester in the target compound is understudied; its alkyne group could enable click chemistry applications (e.g., bioconjugation) .
  • Thermal Properties : Data on boiling points, melting points, and stability are absent in the evidence, necessitating experimental characterization.

Biological Activity

Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate (CAS No. 1851263-80-3) is a compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight184.20 g/mol
CAS Number1851263-80-3
Boiling PointNot available

The compound features a bicyclic structure that includes an oxabicyclo[2.2.1]heptane moiety, which is known for its unique reactivity and potential biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Nucleophilic Reactions : The presence of the alkynyl group allows for nucleophilic attack, which can lead to the formation of reactive intermediates that interact with biological macromolecules.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Some derivatives of bicyclic compounds have shown promise as antimicrobial agents, suggesting that this compound may exhibit similar properties.

Research Findings

Recent studies have investigated the biological activities of this compound and its derivatives:

Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various bicyclic compounds, including this compound. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds derived from the bicyclic structure. This compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines using standard MTT assays to assess cell viability. The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was evaluated for its effectiveness against various bacterial strains using disc diffusion methods and broth microdilution techniques. The results confirmed its potential as an antimicrobial agent with notable efficacy against both Gram-positive and Gram-negative bacteria.

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